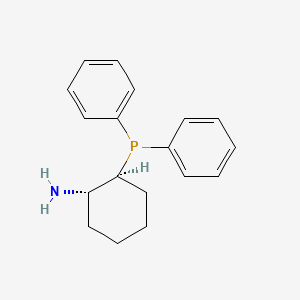

(1S,2S)-2-(Diphenylphosphino)cyclohexanamine

Description

Propriétés

IUPAC Name |

(1S,2S)-2-diphenylphosphanylcyclohexan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22NP/c19-17-13-7-8-14-18(17)20(15-9-3-1-4-10-15)16-11-5-2-6-12-16/h1-6,9-12,17-18H,7-8,13-14,19H2/t17-,18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZATLZEHZPXYMFE-ROUUACIJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)N)P(C2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC[C@@H]([C@H](C1)N)P(C2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22NP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80457457 | |

| Record name | (1S,2S)-2-(Diphenylphosphanyl)cyclohexan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80457457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

452304-63-1 | |

| Record name | (1S,2S)-2-(Diphenylphosphino)cyclohexanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=452304-63-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (1S,2S)-2-(Diphenylphosphanyl)cyclohexan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80457457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 452304-63-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Starting Material and Initial Functionalization

- Starting Material: Cyclohexanone is commonly used as the precursor.

- Reductive Amination: Cyclohexanone undergoes reductive amination with an appropriate amine source to introduce the amino group at the 1-position, yielding 1-aminocyclohexanol intermediates or related species.

- Stereochemical Control: Use of chiral catalysts or chiral auxiliaries during amination ensures the (1S,2S) stereochemistry.

Introduction of Diphenylphosphino Group

- The diphenylphosphino group is introduced typically via nucleophilic substitution or metal-catalyzed coupling reactions.

- A common approach involves lithiation of the cyclohexyl intermediate followed by reaction with chlorodiphenylphosphine.

- This step requires careful control of reaction conditions to avoid racemization and to maintain the stereochemical integrity of the cyclohexane ring.

Purification and Characterization

- The crude product is purified by recrystallization or chromatographic techniques.

- Enantiomeric purity is assessed by chiral HPLC or NMR methods.

- Typical yields range from moderate to high (60-80%), with enantiomeric excess often exceeding 75%.

Representative Preparation Procedure (Literature-Based)

| Step | Reagents/Conditions | Outcome | Notes |

|---|---|---|---|

| 1. Reductive amination | Cyclohexanone, ammonia or amine source, reducing agent (e.g., NaBH4 or catalytic hydrogenation) | Formation of 1-aminocyclohexanol intermediate | Stereoselective catalysts may be used |

| 2. Lithiation | n-Butyllithium or similar base at low temperature | Generation of cyclohexyl lithium intermediate | Requires inert atmosphere |

| 3. Phosphination | Chlorodiphenylphosphine added dropwise | Formation of (1S,2S)-2-(Diphenylphosphino)cyclohexanamine | Temperature control critical to avoid side reactions |

| 4. Purification | Recrystallization or flash chromatography | Isolated pure chiral ligand | Enantiomeric excess confirmed by chiral HPLC |

Research Findings and Data

- According to a detailed study by the Royal Society of Chemistry, the preparation of N-substituted 2-(diphenylphosphino)cyclohexanamines involves careful control of reaction conditions to achieve high diastereomeric ratios and enantiomeric excesses.

- The use of chiral gold(I) catalysts in related asymmetric reactions demonstrates the importance of the ligand’s stereochemistry in catalytic performance.

- Industrial synthesis often employs continuous flow reactors to improve efficiency and reproducibility, as noted by Vulcanchem.

- Analytical data such as melting point (51-56 °C), boiling point (~403 °C), and storage conditions under inert atmosphere are critical for handling and quality control.

Comparative Table of Preparation Parameters

| Parameter | Typical Conditions | Outcome/Notes |

|---|---|---|

| Starting material | Cyclohexanone | Readily available, inexpensive |

| Amination method | Reductive amination (NaBH4, catalytic H2) | Stereoselective with chiral catalysts |

| Phosphination reagent | Chlorodiphenylphosphine | Requires inert atmosphere |

| Temperature control | -78 °C to 0 °C during lithiation | Prevents racemization and side reactions |

| Purification technique | Recrystallization, flash chromatography | Achieves >75% ee |

| Yield | 60-80% | Dependent on scale and conditions |

| Enantiomeric excess (ee) | 75-85% | Verified by chiral HPLC |

Analyse Des Réactions Chimiques

Types of Reactions

(1S,2S)-2-(Diphenylphosphino)cyclohexanamine undergoes various types of chemical reactions, including:

Oxidation: The phosphine group can be oxidized to form phosphine oxides.

Reduction: The amine group can be reduced to form secondary or tertiary amines.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the phosphine group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

Phosphine Oxides: Formed from oxidation reactions.

Secondary/Tertiary Amines: Formed from reduction reactions.

Substituted Phosphines: Formed from nucleophilic substitution reactions.

Applications De Recherche Scientifique

Asymmetric Catalysis

Role as a Chiral Ligand

The primary application of (1S,2S)-2-(Diphenylphosphino)cyclohexanamine lies in its use as a chiral ligand in asymmetric catalysis. This compound enhances the enantioselectivity of reactions, allowing for the production of enantiomerically pure compounds. It is particularly effective in:

- Suzuki-Miyaura Coupling : Used for synthesizing biaryl compounds.

- Heck Reaction : Facilitates the formation of alkenes from aryl halides and alkenes.

- Hydroformylation : Converts alkenes into aldehydes with high selectivity.

The stereochemistry of the ligand plays a crucial role in determining the selectivity and efficiency of these catalytic processes.

Biological Applications

Anticancer Activity

Recent studies have indicated that metal complexes derived from this compound exhibit promising anticancer properties. For instance:

- Ruthenium Complexes : A study synthesized dichloro{(1S,2S)-N,N-bis[2-(diphenylphosphino)benzyl]cyclohexane-1,2-diamine}ruthenium(II), which demonstrated significant cytotoxic effects against ovarian cancer xenografts in nude mice, achieving over 90% tumor growth suppression compared to controls .

Antimicrobial Activity

The compound also shows potential antimicrobial properties. Screening tests have indicated activity against both Gram-positive and Gram-negative bacteria, assessed through minimum inhibitory concentration (MIC) tests .

Industrial Applications

In industrial settings, this compound is utilized for the production of fine chemicals and agrochemicals where enantioselectivity is crucial. Its ability to facilitate asymmetric synthesis makes it valuable for creating chiral intermediates used in pharmaceuticals .

Comparative Data Table

| Application Area | Specific Use Cases | Notable Outcomes |

|---|---|---|

| Asymmetric Catalysis | Suzuki-Miyaura Coupling | High enantioselectivity in biaryl synthesis |

| Heck Reaction | Efficient alkene formation | |

| Hydroformylation | Selective conversion of alkenes to aldehydes | |

| Biological Research | Anticancer Activity | >90% tumor growth suppression in xenograft studies |

| Antimicrobial Activity | Effective against various bacterial strains | |

| Industrial Chemistry | Production of Fine Chemicals | High yield of chiral intermediates |

Case Study 1: Synthesis and Evaluation of Ruthenium Complexes

A study synthesized dichloro{(1S,2S)-N,N-bis[2-(diphenylphosphino)benzyl]cyclohexane-1,2-diamine}ruthenium(II). The resulting complex was tested for anticancer activity against ovarian cancer xenografts in nude mice, showing a tumor growth suppression rate exceeding 90% compared to controls.

Case Study 2: Asymmetric Synthesis

In another application, this compound was employed as a ligand in asymmetric synthesis for producing chiral pharmaceuticals. The ligand's high enantioselectivity was demonstrated in a series of reactions yielding products with greater than 99% enantiomeric excess.

Mécanisme D'action

The mechanism by which (1S,2S)-2-(Diphenylphosphino)cyclohexanamine exerts its effects involves its ability to coordinate with transition metals. The phosphine group acts as a strong electron donor, stabilizing the metal center, while the amine group can participate in hydrogen bonding and other interactions. This dual functionality allows the compound to facilitate a variety of catalytic processes, including hydrogenation, hydroformylation, and cross-coupling reactions.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Enantiomeric Pair: (1R,2R)-2-(Diphenylphosphino)cyclohexanamine

- Structural Relationship: Enantiomer of (1S,2S)-2-(Diphenylphosphino)cyclohexanamine.

- Key Differences :

- Opposite stereochemistry results in mirrored catalytic activity.

- Comparable molecular weight (283.35 g/mol) and purity (95%) .

- Applications: Used in analogous asymmetric reactions but produces enantiomers of products. For example, in gold-catalyzed sulfonation, the (1R,2R) form avoids undesired oxidation pathways when pre-complexed with AuCl .

Table 1: Enantiomer Comparison

| Property | (1S,2S)-Isomer | (1R,2R)-Isomer |

|---|---|---|

| Molecular Formula | C₁₈H₂₂NP | C₁₈H₂₂NP |

| Molecular Weight (g/mol) | 283.35 | 283.35 |

| Purity | 97% | 95% |

| Key Application | Hydroamination | Sulfonation |

(1S,2S)-N,N-Bis[2-(Diphenylphosphino)benzyl]cyclohexane-1,2-diamine

- Structural Relationship: Contains two additional 2-(diphenylphosphino)benzyl groups on the cyclohexanediamine core .

- Key Differences: Enhanced Coordination: Two phosphine groups enable stronger metal binding, improving catalytic turnover in reactions requiring multidentate ligands. Steric Effects: Increased bulkiness enhances enantioselectivity in sterically demanding reactions. Synthesis: Requires sequential benzylation and phosphorylation steps, contrasting with the simpler cyclohexanamine derivative .

Table 2: Multidentate Ligand Comparison

(1S,2S)-2-(Diphenylphosphino)-1,2-diphenylethylamine

- Structural Relationship : Replaces the cyclohexane ring with a diphenylethyl backbone .

- Solubility: Higher hydrophobicity due to phenyl groups may reduce solubility in polar solvents. Synthesis: Requires palladium-catalyzed phosphorylation of diphenylethylamine, differing from the cyclohexanamine’s direct functionalization .

Table 3: Backbone Modification Comparison

| Property | (1S,2S)-Cyclohexanamine | Diphenylethylamine Derivative |

|---|---|---|

| Backbone | Cyclohexane | Diphenylethyl |

| Molecular Weight (g/mol) | 283.35 | ~400 (estimated) |

| Key Application | Hydroamination | Cross-coupling |

Catalytic Performance and Selectivity

- (1S,2S)-Cyclohexanamine : Achieves 99% ee in hydroamination of allenyl esters .

- (1R,2R)-Isomer : Avoids diastereomeric byproducts in sulfonation when pre-complexed with AuCl .

- Bis[2-(DPP)benzyl] Derivative : Superior in reactions requiring bidentate coordination (e.g., hydrogenation), though untested in hydroamination .

Activité Biologique

(1S,2S)-2-(Diphenylphosphino)cyclohexanamine, a chiral phosphine compound, has garnered attention in various fields of chemistry due to its unique structural properties and potential biological activities. This compound is characterized by its diphenylphosphino group attached to a cyclohexanamine backbone, which contributes to its reactivity and utility in asymmetric synthesis and catalysis.

The compound exhibits a melting point range of approximately 40-43 °C and a density of 0.9 g/cm³. Its structural configuration allows for significant interactions with biological molecules, making it a candidate for various applications in medicinal chemistry.

Biological Activity Overview

The biological activity of this compound has been explored primarily through its role as a ligand in catalysis and its potential as an organocatalyst. The following sections detail the specific biological activities observed in recent studies.

Catalytic Activity

- Organocatalysis : This compound has been utilized as an organocatalyst in several asymmetric reactions. For instance, it has shown promise in the aza-Henry reaction, where it facilitated the formation of chiral amines with high enantioselectivity. In one study, derivatives of this compound exhibited enantioselectivities up to 99% when used as catalysts .

- Synergistic Effects : The presence of both the phosphine and amine functionalities in this compound allows for synergistic effects that enhance catalytic performance. This dual functionality has been highlighted in studies focusing on the synthesis of complex organic molecules .

In Vitro Studies

In vitro studies have reported varying degrees of cytotoxicity associated with compounds derived from this compound:

- Cytotoxicity : Some derivatives were assessed for their cytotoxic effects on tumor cell lines. While specific data on this compound is limited, similar compounds have shown selective cytotoxicity against cancer cells compared to normal cells .

- Mechanism of Action : The mechanism through which these compounds exert their biological effects often involves interaction with cellular targets such as enzymes or receptors, leading to inhibition or modulation of cellular pathways.

Case Study 1: Aza-Henry Reaction

In a study examining the catalytic activity of this compound derivatives in the aza-Henry reaction:

- Catalyst Performance : The catalyst demonstrated high yields (up to 98%) and excellent enantioselectivity (99% ee), indicating its effectiveness in producing chiral amines .

- Reaction Conditions : The reactions were conducted under mild conditions, showcasing the compound's stability and versatility as an organocatalyst.

Case Study 2: Synthesis of Chiral Ligands

Another investigation focused on synthesizing chiral ligands using this compound:

- Ligand Efficacy : The synthesized ligands were tested in palladium-catalyzed cross-coupling reactions, yielding significant improvements in reaction rates and selectivity compared to non-chiral counterparts .

- Application in Asymmetric Synthesis : These findings underscore the importance of this compound in developing new methodologies for asymmetric synthesis.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing (1S,2S)-2-(diphenylphosphino)cyclohexanamine?

- Methodological Answer : The compound can be synthesized via chemoenzymatic resolution using lipases like CAL-B (Candida antarctica lipase B) to achieve high enantiomeric excess (e.g., 99% ee). Key steps include:

- Using racemic trans-2-(pyrrolidin-1-yl)cyclohexanamine as a precursor.

- Employing ethyl acetate as both acyl donor and solvent for kinetic resolution .

- Alternative routes involve nucleophilic substitution or condensation reactions, as seen in analogous phosphine ligand syntheses .

Q. What characterization techniques are critical for confirming stereochemistry and purity?

- Methodological Answer :

- X-ray crystallography for absolute stereochemical confirmation.

- NMR spectroscopy (¹H, ³¹P) to verify phosphine coordination and cyclohexane backbone conformation.

- Chiral HPLC or polarimetry to assess enantiomeric excess .

- Elemental analysis to validate purity (>98% as per commercial standards) .

Q. How should researchers handle and store this compound to maintain stability?

- Methodological Answer :

- Store under inert atmosphere (argon/nitrogen) in airtight containers to prevent oxidation of the phosphine group.

- Avoid prolonged exposure to light, as phosphine ligands are often photolabile .

- Use desiccants to mitigate moisture absorption, which can degrade ligand performance .

Advanced Research Questions

Q. What factors influence the enantioselectivity of this ligand in asymmetric catalysis?

- Methodological Answer :

- Steric and electronic tuning : Substituents on the cyclohexane backbone and phosphine groups modulate steric bulk and electron density, affecting transition-state interactions .

- Metal coordination geometry : The (1S,2S) configuration induces specific chiral environments in metal complexes (e.g., Ru or Pd), critical for enantioselective hydrogenation or cross-coupling .

- Solvent effects : Polar aprotic solvents (e.g., THF) enhance ligand-metal coordination efficiency .

Q. How can computational methods like DFT study the electronic properties of this ligand?

- Methodological Answer :

- Density Functional Theory (DFT) calculations (e.g., B3LYP functional) model the ligand’s frontier molecular orbitals to predict redox activity and metal-binding affinity .

- Natural Bond Orbital (NBO) analysis quantifies electron donation from phosphine to metal centers, aiding in ligand design for specific catalytic cycles .

Q. What strategies are effective when this ligand fails to induce desired catalytic activity?

- Methodological Answer :

- Structure-activity relationship (SAR) studies : Modify the cyclohexane backbone (e.g., introduce methyl groups) or replace diphenylphosphine with bulkier phosphites to enhance steric shielding .

- Mechanistic probing : Use in-situ NMR or IR spectroscopy to detect unstable intermediates or ligand decomposition pathways .

- Co-ligand screening : Pair with complementary ligands (e.g., chiral amines) to stabilize reactive metal centers .

Q. How does modifying the cyclohexane backbone affect the ligand’s performance in metal complexes?

- Methodological Answer :

- Rigidity vs. flexibility : Conformationally restricted backbones (e.g., 1,2-diamine linkers) improve enantioselectivity in Ru-catalyzed hydrogenation by reducing rotational freedom .

- Substituent effects : Electron-withdrawing groups on the cyclohexane ring increase metal-ligand bond strength, enhancing catalytic turnover in Pd-mediated couplings .

Q. What are the latest developments in ligand design incorporating this compound?

- Methodological Answer :

- Hybrid ligands : Integration with SadPhos-type frameworks (e.g., sulfonamide-phosphine hybrids) expands substrate scope in asymmetric catalysis .

- Bifunctional catalysts : Combining the phosphine group with hydrogen-bond donors (e.g., urea moieties) enables dual activation modes in organocatalytic reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.